molecular formula C12H14Cl3NO2S B12192789 1-(2,4,5-Trichlorobenzenesulfonyl)azepane

1-(2,4,5-Trichlorobenzenesulfonyl)azepane

Cat. No.: B12192789
M. Wt: 342.7 g/mol
InChI Key: QGOULTPSFBFXFI-UHFFFAOYSA-N
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Description

1-(2,4,5-Trichlorobenzenesulfonyl)azepane is a chemical compound that belongs to the class of sulfonyl azepanes It is characterized by the presence of a 2,4,5-trichlorobenzenesulfonyl group attached to an azepane ring

Preparation Methods

The synthesis of 1-(2,4,5-Trichlorobenzenesulfonyl)azepane typically involves the reaction of 2,4,5-trichlorobenzenesulfonyl chloride with azepane. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:

    Starting Materials: 2,4,5-Trichlorobenzenesulfonyl chloride and azepane.

    Reaction Conditions: The reaction is usually conducted in an inert solvent such as dichloromethane or chloroform, at a temperature range of 0-25°C.

    Procedure: The 2,4,5-trichlorobenzenesulfonyl chloride is added dropwise to a solution of azepane in the solvent, with continuous stirring. The reaction mixture is then allowed to stir for several hours until the reaction is complete.

    Purification: The product is purified by recrystallization or column chromatography to obtain pure this compound.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of automated reactors and continuous flow systems.

Chemical Reactions Analysis

1-(2,4,5-Trichlorobenzenesulfonyl)azepane undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl group can be substituted with other nucleophiles such as amines, alcohols, or thiols under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfides.

    Hydrolysis: In the presence of water or aqueous base, the sulfonyl group can be hydrolyzed to form the corresponding sulfonic acid.

Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2,4,5-Trichlorobenzenesulfonyl)azepane has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a drug candidate or as a precursor in drug synthesis.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 1-(2,4,5-Trichlorobenzenesulfonyl)azepane involves its interaction with specific molecular targets. The sulfonyl group is known to form strong covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The exact molecular pathways involved depend on the specific biological system being studied.

Comparison with Similar Compounds

1-(2,4,5-Trichlorobenzenesulfonyl)azepane can be compared with other sulfonyl azepanes and related compounds:

    2,4,5-Trichlorobenzenesulfonyl Chloride: This compound is a precursor in the synthesis of this compound and shares similar chemical properties.

    Sulfonyl Azepanes: Other sulfonyl azepanes may have different substituents on the azepane ring or the sulfonyl group, leading to variations in their chemical reactivity and biological activity.

    Sulfonamides: Compounds with a sulfonamide group instead of a sulfonyl group may exhibit different pharmacological properties and mechanisms of action.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the azepane ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C12H14Cl3NO2S

Molecular Weight

342.7 g/mol

IUPAC Name

1-(2,4,5-trichlorophenyl)sulfonylazepane

InChI

InChI=1S/C12H14Cl3NO2S/c13-9-7-11(15)12(8-10(9)14)19(17,18)16-5-3-1-2-4-6-16/h7-8H,1-6H2

InChI Key

QGOULTPSFBFXFI-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)C2=CC(=C(C=C2Cl)Cl)Cl

Origin of Product

United States

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